![molecular formula C10H12ClFO3S B1454673 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride CAS No. 1202760-82-4](/img/structure/B1454673.png)
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride
Overview
Description
“4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12ClFO3S and a molecular weight of 266.72 . It is used for research purposes .
Synthesis Analysis
The synthesis of sulfonyl chlorides like “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” can be achieved through various methods. One such method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and offers high yields .Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Scientific Research Applications
Synthesis of Sulfonyl Fluorides
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride: is a key intermediate in the synthesis of sulfonyl fluorides, which are valuable in biology and pharmaceuticals due to their stability-reactivity balance. These compounds can selectively interact with amino acids or proteins, making them useful as covalent probes in chemical biology .
Development of Protease Inhibitors
The compound’s ability to transform into sulfonyl fluorides makes it instrumental in developing protease inhibitors. These inhibitors target active-site amino acid residues, inactivating enzymes involved in various diseases .
Creation of Diagnostic Biomarkers
In medical diagnostics, the transformation of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride into sulfonyl fluorides can lead to the development of 18F-labelled biomarkers for positron emission tomography (PET), aiding in the detection and monitoring of diseases .
Antibacterial Agents
Research suggests that sulfonyl fluorides derived from this compound could be effective against Gram-negative bacteria, potentially leading to new antibacterial treatments .
Chemical Biology Research
The compound serves as a precursor for molecules used in chemical biology to study protein functions and interactions, due to its ability to form stable covalent bonds with specific amino acids .
Organic Synthesis
In organic chemistry, 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is used to introduce the sulfonyl functional group into organic molecules, which is a crucial step in synthesizing a wide range of chemical compounds .
Material Science
The sulfonyl group derived from this compound can be used to modify surface properties of materials, leading to applications in creating specialized coatings and additives .
Pharmaceutical Manufacturing
As a building block in pharmaceutical manufacturing, it can be used to synthesize various drug molecules, especially those requiring a sulfonyl group for their pharmacological activity .
properties
IUPAC Name |
4-(4-fluorophenoxy)butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIGBMOWDWBZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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